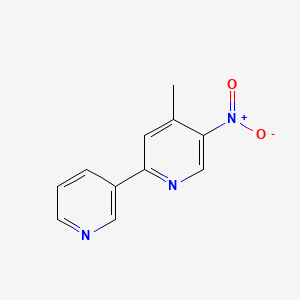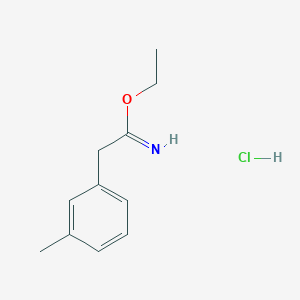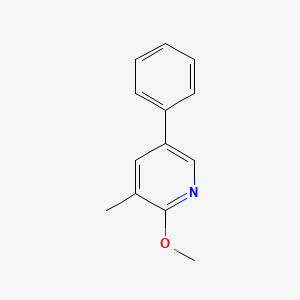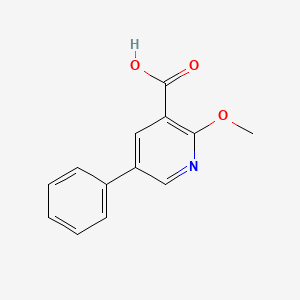
4-Methyl-5-nitro-2,3'-bipyridine
Übersicht
Beschreibung
4-Methyl-5-nitro-2,3’-bipyridine is a chemical compound with the molecular formula C11H9N3O2 . It has a molecular weight of 215.21 and is a white to yellow solid .
Physical And Chemical Properties Analysis
4-Methyl-5-nitro-2,3’-bipyridine is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . The synthesis of bipyridine derivatives involves methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
Ligands for Catalysts
Bipyridines, especially the 2,2’ and 4,4’ isomers, are known as excellent ligands in coordination chemistry . They have a significant impact in many fields, including catalysis and material chemistry .
Photosensitizers
Bipyridines and their derivatives are extensively used as photosensitizers . They play a crucial role in the field of photochemistry.
Viologens
The quaternization of nitrogens in 4,4’-bipyridines generates viologens, which are known for their good electrochemical properties . They are often used in electrochemical applications.
Supramolecular Structures
Bipyridines are highly abundant in supramolecular chemistry . They serve as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand, very often appearing in covalent organic and metalorganic frameworks (COFs and MOFs, respectively) .
Biologically Active Molecules
Bipyridines and their derivatives are used as fundamental components in various applications, including biologically active molecules . They play a significant role in the development of new drugs and therapies.
Molecular Motors, Machines, and Switches
In recent years, the derivatives of 4,4′-bipyridine have been employed in numerous high-tech applications including molecular motors, machines, and switches . These applications are at the forefront of nanotechnology.
Atropisomery
Another important aspect of bipyridine chemistry is the possibility of introducing chirality through ring functionalization or restricted rotation (atropisomery) . This increases their importance in asymmetry-based applications.
Wirkmechanismus
Target of Action
Similar pyridazine-based compounds have been shown to interact with a variety of biological targets .
Mode of Action
It is known that the compound’s nitro group and the bipyridine structure may play a crucial role in its interaction with its targets .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (21521 g/mol) and its physical form (white to yellow solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors .
Eigenschaften
IUPAC Name |
4-methyl-5-nitro-2-pyridin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-8-5-10(9-3-2-4-12-6-9)13-7-11(8)14(15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRKLFBOOLQJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nitro-2,3'-bipyridine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)
![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)
![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)
![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)
![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)

![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)
![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)
![5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340689.png)


